3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide
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Overview
Description
3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a cyanomethyl group and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-(4-cyanomethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibiting antibacterial and antipsychotic properties.
Uniqueness
3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and fluorophenyl groups provide versatility in chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C15H19FN4O |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H19FN4O/c16-13-1-3-14(4-2-13)18-15(21)5-7-19-9-11-20(8-6-17)12-10-19/h1-4H,5,7-12H2,(H,18,21) |
InChI Key |
DAHBGUICECKJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC#N |
Origin of Product |
United States |
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